7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one

Catalog No.
S11563004
CAS No.
M.F
C26H24O4
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chro...

Product Name

7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one

IUPAC Name

7-[(3-methoxyphenyl)methoxy]-4-phenyl-6-propylchromen-2-one

Molecular Formula

C26H24O4

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C26H24O4/c1-3-8-20-14-23-22(19-10-5-4-6-11-19)15-26(27)30-25(23)16-24(20)29-17-18-9-7-12-21(13-18)28-2/h4-7,9-16H,3,8,17H2,1-2H3

InChI Key

ZNAKFDBNXBQMIR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OCC3=CC(=CC=C3)OC)OC(=O)C=C2C4=CC=CC=C4

7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This compound features a chromenone scaffold with a methoxybenzyl ether at the 7th position, a phenyl group at the 4th position, and a propyl group at the 6th position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

  • Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can be performed with agents such as sodium borohydride or lithium aluminum hydride to alter the chromenone core.
  • Substitution: The methoxybenzyl group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Research indicates that 7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one exhibits various biological activities. It has been investigated for its potential antimicrobial and anticancer properties. The mechanism of action may involve:

  • Enzyme Interaction: Inhibiting or activating specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Influencing the activity of receptors on cell surfaces or within cells.
  • Gene Expression Alteration: Modifying the expression of genes involved in various biological processes.

The synthesis of 7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 6-propyl-4-phenylchromenone and 3-methoxybenzyl alcohol.
  • Protection of Hydroxyl Group: The hydroxyl group of 3-methoxybenzyl alcohol is protected using a suitable protecting group (e.g., silyl ether).
  • Formation of Ether Linkage: The protected alcohol is reacted with 6-propyl-4-phenylchromenone under basic conditions to form the ether linkage at the 7th position.
  • Deprotection: The protecting group is removed to yield the final product.

7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one has several applications:

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
  • Medicine: Explored for treating various diseases due to its bioactive properties.
  • Industry: Utilized in developing new materials with specific properties.

Studies on the interactions of this compound with biological targets are ongoing. Preliminary findings suggest that it may interact with specific enzymes and receptors, influencing metabolic pathways and cellular responses. Further research is necessary to elucidate the full spectrum of its interactions and potential therapeutic applications.

Several compounds share structural similarities with 7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one, including:

  • 6-Chloro-7-(4-methoxybenzyl)oxy)-4-propylchromenone
    • Contains a chloro group instead of a propyl group at the 6th position.
    • Exhibits different biological activities due to structural variations.
  • 7-(2-Methoxybenzyl)oxy)-4-propylchromenone
    • Features a different methoxy substitution pattern at the benzyl group.
    • May have distinct pharmacological properties compared to the target compound.
  • 7-(3-Methoxyphenyl)methoxy)-4-methylchromenone
    • Has a methyl group instead of a propyl group at the 6th position.
    • Potentially different in terms of solubility and biological activity.

Uniqueness

The uniqueness of 7-[(3-methoxybenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one lies in its specific combination of functional groups, which may confer unique pharmacological properties not found in similar compounds. Its potential for diverse applications in medicinal chemistry highlights its significance within the chromenone family.

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Exact Mass

400.16745924 g/mol

Monoisotopic Mass

400.16745924 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

Explore Compound Types